molecular formula C11H12BrN3O B5196909 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol

1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol

Cat. No.: B5196909
M. Wt: 282.14 g/mol
InChI Key: FREOYAOHSYZQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This bromoquinazoline derivative is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Quinazoline-based scaffolds, such as this compound, are frequently investigated for their ability to modulate key biological pathways. Specifically, 6-bromoquinazoline derivatives have been explored as potent inhibitors of p70S6 kinase (S6K1), a serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is observed in various diseases . Researchers utilize these compounds to study their effects on cancer cell proliferation and survival, given the established role of p70S6K in promoting protein synthesis and tumor growth . Beyond oncology, this research area also extends to neurodevelopmental and neurodegenerative disorders . The structure of the compound, which features a brominated quinazoline core linked to a propan-2-ol moiety via an amino bridge, is characteristic of molecules engineered to interact with the ATP-binding site of kinase targets . Related compounds with similar structural motifs, such as 4-[(6-bromoquinazolin-4-yl)amino]butanoic acid and 2-((6-Bromoquinazolin-4-yl)(ethyl)amino)ethan-1-ol, are well-documented in chemical databases and supplier catalogues, underscoring the research relevance of this chemical class . Researchers should handle this product with care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-[(6-bromoquinazolin-4-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREOYAOHSYZQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 1 6 Bromoquinazolin 4 Yl Amino Propan 2 Ol Analogues

Elucidation of Key Pharmacophoric Features within the Quinazoline (B50416) Core

The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com For its anticancer potential, the 4-aminoquinazoline core is a critical pharmacophoric feature, essential for interaction with various biological targets, particularly protein kinases. mdpi.comnih.gov The nitrogen atoms at positions 1 and 3 of the quinazoline ring are key hydrogen bond acceptors, facilitating binding to the hinge region of kinase domains. mdpi.comnih.gov

Substitutions at various positions on the quinazoline ring significantly influence the biological activity. For instance, modifications at the C-2, C-4, C-6, and C-7 positions have been extensively explored to enhance potency and selectivity. mdpi.comnih.govijmpr.in The presence of a substituted aniline (B41778) at the 4-position is a common feature in many potent kinase inhibitors. nih.gov The nature and position of substituents on this aniline ring also play a crucial role in determining the inhibitory activity. mdpi.com

FeatureImportance for Biological ActivitySource
Quinazoline CoreEssential scaffold for various pharmacological activities. mdpi.commdpi.com
4-Amino GroupCritical for kinase inhibition and interaction with biological targets. mdpi.comnih.gov
N1 and N3 AtomsAct as hydrogen bond acceptors, facilitating binding to kinase hinge regions. mdpi.comnih.gov
Substitutions at C2, C4, C6, C7Modulate potency, selectivity, and overall biological activity. mdpi.comnih.govijmpr.in

Role of the Bromo-Substitution at Position 6 in Modulating Biological Activity

The presence of a halogen atom, specifically bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these compounds. nih.gov This enhancement is attributed to several factors. The bromo group is an electron-withdrawing group, which can influence the electronic properties of the quinazoline ring system and its interaction with target proteins. mdpi.com

Studies have shown that 6-bromoquinazoline (B49647) derivatives exhibit potent cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, a series of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one derivatives displayed significant cytotoxic activity, with some compounds being more potent than the standard drug Erlotinib in certain cell lines. nih.gov The bromo substitution can also contribute to favorable hydrophobic interactions within the binding pocket of the target enzyme, thereby increasing binding affinity. mdpi.com The strategic placement of a halogen at this position has been a key design element in the development of several potent kinase inhibitors. nih.gov

Compound SeriesKey FindingSource
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-onesShowed potent cytotoxic activity, with some analogues outperforming Erlotinib. nih.gov
6-Bromoquinazoline DerivativesDemonstrated desirable activity in reducing the viability of cancerous cell lines. nih.gov

Influence of the Propan-2-ol Side Chain on Ligand-Target Interactions

The length and flexibility of this side chain are also important factors. A flexible linker can allow the pharmacophoric groups to adopt an optimal conformation for binding. The specific stereochemistry of the hydroxyl group on the propan-2-ol side chain can also influence activity, with one enantiomer often exhibiting significantly higher potency than the other. This highlights the importance of the three-dimensional arrangement of atoms in molecular recognition.

Conformational Analysis and Flexibility of the Amino-Propanol Moiety

The conformational flexibility of the amino-propanol side chain is a key determinant of the biological activity of 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol and its analogues. This flexibility allows the molecule to adapt its shape to fit into the binding site of its target protein. Molecular modeling and computational studies are often employed to understand the preferred conformations of this side chain and how they relate to biological activity.

The rotational freedom around the single bonds in the amino-propanol moiety allows for a range of possible spatial arrangements. The most stable conformation, or the one that is recognized by the biological target, will have a significant impact on the compound's potency. Factors that influence the conformation include intramolecular hydrogen bonding and steric interactions between different parts of the molecule. Understanding the conformational preferences of this side chain is crucial for the rational design of new analogues with improved activity and selectivity.

Systematic Variations of Substituents for Activity and Selectivity Optimization

Systematic variation of substituents on the quinazoline core is a fundamental strategy for optimizing the activity and selectivity of these compounds. nih.govnih.gov By introducing different functional groups at various positions, researchers can fine-tune the electronic, steric, and hydrophobic properties of the molecule to enhance its interaction with the intended target and minimize off-target effects. mdpi.com

For example, substitutions at the 2- and 3-positions of the quinazolinone ring have been shown to influence antimicrobial activities. ijmpr.in Similarly, the introduction of various alkyl and aryl groups at different positions has been explored to improve anticancer potency. nih.govnih.govresearchgate.net Structure-activity relationship studies have revealed that even small changes, such as the position of a substituent on an aromatic ring, can lead to significant differences in biological activity. acs.org This systematic approach allows for the development of a comprehensive understanding of the SAR, guiding the design of more effective and selective therapeutic agents. Current time information in Pasuruan, ID.nih.gov

Modification StrategyImpact on Biological ActivitySource
Substitution at C2 and C3 of Quinazolinone RingInfluences antimicrobial activity. ijmpr.in
Introduction of Alkyl and Aryl GroupsCan improve anticancer potency. nih.govnih.govresearchgate.net
Positional Isomerism of SubstituentsCan lead to significant differences in biological activity. acs.org
Systematic Variation of SubstituentsOptimizes activity and selectivity. nih.govnih.govCurrent time information in Pasuruan, ID.nih.gov

Computational Studies and Rational Design for 1 6 Bromoquinazolin 4 Yl Amino Propan 2 Ol

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. For 1-[(6-bromoquinazolin-4-yl)amino]propan-2-ol, docking simulations are instrumental in predicting its binding mode within the active sites of various kinases, which are common targets for quinazoline-based inhibitors.

Studies on analogous 4-anilinoquinazoline (B1210976) derivatives have frequently identified key interactions within the ATP-binding site of receptors like the Epidermal Growth Factor Receptor (EGFR) ekb.egijcce.ac.ir. It is anticipated that the quinazoline (B50416) scaffold of this compound would form crucial hydrogen bonds with the hinge region of the kinase domain. The 6-bromo substitution is expected to occupy a hydrophobic pocket, contributing to the binding affinity. The propan-2-ol side chain could potentially form additional hydrogen bonds with nearby amino acid residues, further stabilizing the ligand-receptor complex.

Illustrative binding energies for similar 6-bromoquinazoline (B49647) derivatives against kinase targets are often observed in the range of -6 to -9 kcal/mol, indicating a strong and favorable interaction. The precise binding mode and energy for this compound would be dependent on the specific topology and amino acid composition of the target's active site.

Parameter Predicted Value Range for Analogous Compounds Potential Interacting Residues
Binding Energy (kcal/mol) -6.0 to -9.0 Hinge Region Residues, Hydrophobic Pocket Residues
Hydrogen Bonds 1-3 Amine and hydroxyl groups of the ligand with backbone or side-chain atoms of the receptor
Hydrophobic Interactions Present Bromo and quinazoline moieties with nonpolar residues
Table 1: Predicted Molecular Docking Parameters for this compound Based on Analogous Compounds.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose and reveal the conformational dynamics of both the ligand and the protein.

For a complex involving this compound, an MD simulation would typically be run for a duration of nanoseconds to microseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues would be monitored. In studies of similar quinazoline inhibitors, stable RMSD values for the ligand within the binding pocket suggest a persistent and stable interaction nih.govtandfonline.com. RMSF analysis would highlight flexible regions of the protein and how the binding of the ligand might alter these dynamics.

MD Simulation Metric Interpretation of Typical Results for Analogues
Ligand RMSD Low and stable values indicate a stable binding pose.
Protein Backbone RMSD Plateauing of the RMSD suggests overall structural stability of the complex.
Residue RMSF Peaks in the RMSF plot indicate flexible regions of the protein.
Hydrogen Bond Occupancy High percentage of time that a hydrogen bond is maintained, indicating its strength.
Table 2: Key Metrics from Molecular Dynamics Simulations and Their Interpretation for Ligand-Receptor Complexes of Quinazoline Analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets benthamdirect.comtandfonline.com.

In the context of this compound, a QSAR model would be built using a dataset of structurally related compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include electronic, steric, hydrophobic, and topological descriptors.

For 4-anilinoquinazoline derivatives, QSAR studies have often highlighted the importance of descriptors related to the electrostatic and steric fields. The presence of a halogen at the 6-position, such as the bromine in this compound, is often found to be a significant contributor to the activity in these models. The development of a robust QSAR model would allow for the prediction of the biological activity of novel, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Virtual Screening Approaches for Identification of Potent Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. For this compound, both approaches can be employed to discover novel and potent analogues.

In a ligand-based virtual screening, the structure of this compound would be used as a template to search for compounds with similar 2D or 3D features. In contrast, a structure-based virtual screening would involve docking a large library of compounds into the active site of a target protein and ranking them based on their predicted binding affinity.

These virtual screening campaigns can lead to the identification of diverse chemical scaffolds that retain the key pharmacophoric features of this compound, potentially leading to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

Quantum Mechanics and DFT-Based Analyses (e.g., MESP, HOMO, LUMO) to Elucidate Electronic Properties

Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. For this compound, DFT calculations can be used to determine its molecular electrostatic potential (MESP), the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and other electronic descriptors.

The MESP map reveals the charge distribution and identifies regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding potential intermolecular interactions. The HOMO and LUMO energies, and the resulting HOMO-LUMO gap, provide insights into the chemical reactivity and kinetic stability of the molecule. For related 6-bromoquinazoline derivatives, DFT analyses have provided valuable information on their reactivity and electronic nature, which correlates with their biological activity nih.gov.

Electronic Property Significance in Drug Design
MESP Identifies regions for potential hydrogen bonding and electrostatic interactions.
HOMO Energy Relates to the electron-donating ability of the molecule.
LUMO Energy Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Correlates with chemical reactivity and stability.
Table 3: Significance of DFT-Calculated Electronic Properties for this compound.

Integration of In Silico Methods in the Rational Design Cycle of this compound Analogues

The true power of computational chemistry lies in the integration of these various in silico methods into a cohesive rational design cycle. For the development of analogues of this compound, this cycle would begin with the identification of a biological target and the initial docking of the lead compound.

MD simulations would then be used to validate the binding stability. Based on the insights gained from these structural studies, QSAR models can be developed to predict the activity of virtual analogues. Virtual screening can be employed to expand the chemical space and identify novel scaffolds. Promising candidates from these computational steps can then be synthesized and subjected to experimental validation. The experimental results, in turn, provide feedback to refine the computational models, creating an iterative cycle of design, synthesis, and testing that accelerates the discovery of optimized drug candidates. This integrated approach ensures that the design of new analogues is not a matter of trial and error but is guided by a deep, molecular-level understanding of the structure-activity relationships.

Future Perspectives and Research Challenges for 1 6 Bromoquinazolin 4 Yl Amino Propan 2 Ol

Exploration of Novel Synthetic Pathways for Diversification and Scalability

The future development of 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol and its analogs hinges on the establishment of efficient, versatile, and scalable synthetic routes. While traditional methods for the synthesis of 4-aminoquinazolines often involve the reaction of a 4-chloroquinazoline (B184009) precursor with an appropriate amine, there is a growing need for more sustainable and atom-economical approaches. organic-chemistry.org

Future synthetic research should focus on:

Greener Synthesis: Exploring one-pot reactions and microwave-assisted synthesis can significantly reduce reaction times, energy consumption, and the use of hazardous solvents. nih.gov

Catalytic Methods: The use of transition metal catalysts, such as copper or palladium, can facilitate the construction of the quinazoline (B50416) core and the introduction of the aminopropanol (B1366323) side chain with high efficiency and regioselectivity. nih.govnih.gov

Stereoselective Synthesis: The chiral center in the propan-2-ol moiety is crucial for biological activity. Developing synthetic strategies that allow for the selective synthesis of the (R) and (S) enantiomers is paramount for detailed structure-activity relationship (SAR) studies. This could involve the use of chiral starting materials or asymmetric synthesis methodologies. beilstein-journals.org

Scalability: For any promising drug candidate, the ability to produce it on a large scale is a critical consideration. Research into scalable processes, ensuring high yields and purity, will be essential for advancing this compound towards clinical applications. researchgate.net

Synthetic ApproachPotential AdvantagesKey Considerations
Microwave-assisted synthesisRapid reaction times, improved yieldsSpecialized equipment required
Metal-catalyzed cross-couplingHigh efficiency, broad substrate scopeCatalyst cost and removal
Asymmetric synthesisAccess to single enantiomersDevelopment of specific catalysts
Flow chemistryImproved safety and scalabilityInitial setup costs

Identification of Additional Biological Targets and Polypharmacology

Quinazoline derivatives are well-documented as inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov The 6-bromo substitution, in particular, has been associated with potent anticancer activity, often through EGFR inhibition. nih.govnih.govnih.gov However, the concept of polypharmacology—the ability of a single drug to interact with multiple targets—is increasingly recognized as a key factor in therapeutic efficacy and, in some cases, off-target effects.

Future research should aim to:

Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify its primary targets and any potential off-targets. This will provide a comprehensive understanding of its selectivity profile.

Identification of Novel Targets: Employ chemoproteomics and other target identification technologies to uncover potentially novel biological targets beyond the kinome.

Understanding Polypharmacology: For multi-targeting compounds, it is crucial to dissect which interactions are responsible for the therapeutic effects and which might lead to adverse reactions. This understanding is vital for rational drug design and combination therapy strategies.

Development of Advanced In Vitro Biological Models for Efficacy and Specificity Assessment

Traditional two-dimensional (2D) cell cultures have limitations in predicting in vivo drug responses. The development and utilization of more physiologically relevant three-dimensional (3D) in vitro models are crucial for accurately assessing the efficacy and specificity of this compound.

Future directions in this area include:

3D Spheroid Models: Utilizing tumor spheroids, which mimic the 3D architecture and microenvironment of solid tumors, can provide more accurate data on drug penetration, efficacy, and the development of resistance. nih.govresearchgate.netyoutube.comyoutube.com

Patient-Derived Organoids (PDOs): PDOs are derived directly from patient tumors and can recapitulate the genetic and phenotypic heterogeneity of the original cancer. corning.comnih.govaacrjournals.orgmdpi.comaacrjournals.org Testing this compound on a panel of PDOs could help identify patient populations most likely to respond to the drug, paving the way for personalized medicine.

Co-culture Systems: Incorporating other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells, into 3D models can provide a more holistic understanding of the drug's impact on the tumor ecosystem.

Model SystemKey AdvantagesResearch Application
2D Cell CultureHigh-throughput, cost-effectiveInitial screening for bioactivity
3D SpheroidsMimics tumor microenvironmentEfficacy, penetration, and resistance studies
Patient-Derived OrganoidsPreserves patient-specific tumor heterogeneityPersonalized medicine, biomarker discovery
Co-culture ModelsRecreates cellular interactions in tumorsStudying the effect on the tumor microenvironment

Addressing Challenges in Compound Design for Enhanced Potency and Selectivity

The design of kinase inhibitors with high potency and selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome. Structure-activity relationship (SAR) studies are essential to guide the optimization of this compound.

Key challenges and future research directions include:

Impact of the Aminopropanol Side Chain: The length, chirality, and substitution of the side chain at the 4-position are known to be critical for the activity of 4-aminoquinazolines. Systematic modifications of this chain will be necessary to optimize potency and selectivity.

Overcoming Drug Resistance: Acquired resistance to targeted therapies is a major clinical problem. Future compound design should consider potential resistance mechanisms, such as mutations in the target kinase, and aim to develop next-generation inhibitors that can overcome this resistance. researchgate.net

Computational Modeling: The use of molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of this compound with its target(s), guiding the rational design of more potent and selective analogs. tandfonline.com

Integration of Multi-Omics and Systems Biology Approaches in Research

A comprehensive understanding of the mechanism of action of this compound requires a systems-level approach. Integrating data from various "omics" platforms can provide a holistic view of the drug's effects on cancer cells.

Future research should incorporate:

Genomics and Transcriptomics: To identify genetic mutations or gene expression signatures that correlate with sensitivity or resistance to the compound.

Proteomics and Phosphoproteomics: To map the signaling pathways modulated by the drug and to confirm target engagement and downstream effects.

Metabolomics: To understand how the compound affects cancer cell metabolism, which is often dysregulated in tumors.

Systems Biology Modeling: Integrating multi-omics data into computational models can help to predict drug responses, identify biomarkers, and uncover novel therapeutic strategies, including rational combination therapies. aacrjournals.org The application of multi-omics can also aid in understanding mechanisms of drug resistance. biorxiv.org

By systematically addressing these future perspectives and research challenges, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of the next generation of targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(6-Bromoquinazolin-4-yl)amino]propan-2-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 6-bromoquinazolin-4-amine as the core scaffold. React with 3-aminopropanol under reflux in a polar aprotic solvent (e.g., DMF or DMSO) using a base like DIPEA (diisopropylethylamine) to deprotonate the amine .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 90–100°C) and molar ratios (1:1.2 for amine:alcohol) to maximize yield .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/heptane) to isolate the product. Confirm purity using NMR and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Note that bromine’s heavy atom effect enhances anomalous scattering, aiding phase determination .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm proton environments and substituent positions. The bromine atom at C6 will deshield adjacent protons (e.g., C5 and C7) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare zones of inhibition to reference drugs .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Use IC50_{50} values to gauge potency .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. Bromine’s polarizability may enhance binding affinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for 6-bromoquinazoline derivatives?

  • Methodology :

  • Analog synthesis : Replace the bromine atom with Cl, F, or methyl groups to assess electronic/steric effects on activity .
  • Pharmacophore mapping : Use X-ray co-crystallization or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., H-bonding with the hydroxyl group) .
  • Data analysis : Compare IC50_{50} values across analogs to identify trends. For example, bromine may improve target binding but reduce solubility .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodology :

  • ADME profiling : Measure logP (octanol-water partition coefficient) to assess lipophilicity. Poor solubility (due to bromine’s hydrophobicity) may limit bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. The secondary alcohol may undergo glucuronidation, reducing active concentrations .
  • Formulation optimization : Develop nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?

  • Methodology :

  • Data collection : Use synchrotron radiation for high-resolution datasets. Bromine’s anomalous signal aids in resolving disorder via SHELXD .
  • Refinement : Apply TWINLAW in SHELXL to handle twinning. Restrain thermal parameters for disordered regions .
  • Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .

Q. What computational tools predict off-target interactions or toxicity risks?

  • Methodology :

  • Molecular dynamics simulations : Use GROMACS to model protein-ligand stability over 100 ns. Track RMSD fluctuations to assess binding .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity. The bromine atom may trigger alerts for reactive metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.